molecular formula C8H12N2OS B1400168 6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 873972-85-1

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1400168
CAS No.: 873972-85-1
M. Wt: 184.26 g/mol
InChI Key: HVKFKQLXYJFICA-UHFFFAOYSA-N
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Description

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring with a thioxo group at the 2-position and a sec-butyl group at the 6-position

Mechanism of Action

Mode of Action

Pyrimidinone derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor antagonism, and ion channel modulation . .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not well understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound. Specific studies investigating these effects are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a sec-butyl-substituted urea with a thiourea derivative in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The sec-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the sec-butyl group, which may affect its chemical reactivity and biological activity.

    6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a methyl group instead of a sec-butyl group, which can influence its steric and electronic properties.

Uniqueness

6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the sec-butyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-butan-2-yl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-5(2)6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKFKQLXYJFICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873584
Record name 6-sec-Butyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873972-85-1
Record name 6-sec-Butyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(sec-butyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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Reactant of Route 6
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